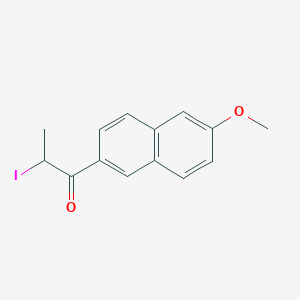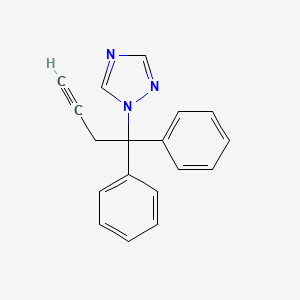
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a diphenylbutynyl group. The presence of both aromatic and alkyne functionalities makes it an interesting subject for research in organic chemistry and related disciplines.
準備方法
The synthesis of 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Intermediate: This step involves the reaction of phenylacetylene with a suitable halide, such as 1-bromo-1-phenylbut-3-yne, under palladium-catalyzed coupling conditions.
Cyclization to Form the Triazole Ring: The diphenylbutynyl intermediate is then subjected to cyclization with hydrazine derivatives under acidic or basic conditions to form the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
化学反応の分析
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
類似化合物との比較
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-(1,1-Diphenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound has a similar structure but differs in the position of the triazole ring attachment.
1-(4-Bromo-1,1-diphenylbut-3-yn-1-yl)-1H-imidazole: This compound features a bromine atom and an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
特性
CAS番号 |
88557-66-8 |
|---|---|
分子式 |
C18H15N3 |
分子量 |
273.3 g/mol |
IUPAC名 |
1-(1,1-diphenylbut-3-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H15N3/c1-2-13-18(21-15-19-14-20-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,14-15H,13H2 |
InChIキー |
KXAVVRZSEXTROG-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-4-hydroxybenzoic acid](/img/structure/B14395967.png)
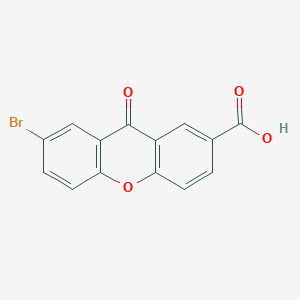
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
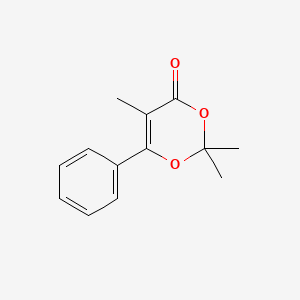
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
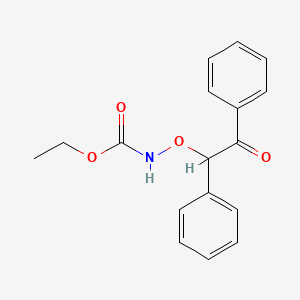
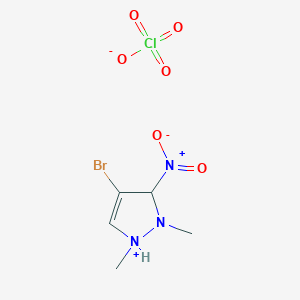

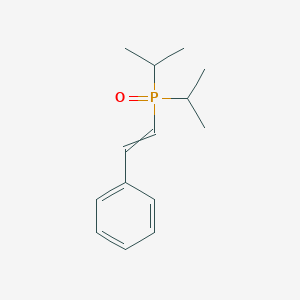
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
